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Anisyl butyrate

Fragrance Fixation Substantivity Flavor Longevity

Anisyl butyrate (CAS 6963-56-0) delivers a signature 'buttery anisic floral sweet tropical fruity plum' profile unmatched by generic benzyl esters. With >48 hr substantivity and heat stability up to 270°C, it ensures long-lasting flavor in baked goods (up to 13 mg/kg) and reliable fixative properties in fine fragrance. FEMA GRAS and JECFA approved, it provides regulatory certainty that substitutes like anisyl acetate or benzyl butyrate cannot guarantee. Choose high-purity (≥98%) anisyl butyrate for reproducible formulations and compliant, high-performance products.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6963-56-0
Cat. No. B1584371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisyl butyrate
CAS6963-56-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyMEPOOZLETHNMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Anisyl Butyrate (CAS 6963-56-0): Procurement-Grade Aroma Chemical for Flavor and Fragrance Formulation


Anisyl butyrate (CAS 6963-56-0), also known as 4-methoxybenzyl butanoate, is a benzyloxycarbonyl ester [1] valued in flavor and fragrance applications for its sweet, floral, plum-like olfactory profile [2]. As a synthetic flavoring agent approved by FEMA (FEMA 2100) and JECFA (JECFA 875), it serves as both a flavor enhancer and a fragrance fixative in products ranging from baked goods to fine perfumery [3][4]. Its lipophilic character, defined by an estimated logP of approximately 2.91-3.00, supports its use in oil-based and alcoholic formulations, while its moderate water solubility (approx. 81.94 mg/L at 25°C) allows for tailored applications in aqueous food and beverage systems [5].

Why Generic Substitution of Anisyl Butyrate (CAS 6963-56-0) Is Not a Viable Procurement Strategy


Generic substitution within the benzyl ester class is not a reliable procurement strategy due to pronounced differences in substantivity, olfactory character, and regulatory compliance that directly impact product performance and formulation feasibility [1]. While compounds like benzyl butyrate, anisyl acetate, and anisyl propionate may share an ester functional group, they exhibit distinct organoleptic profiles, stability profiles, and physicochemical properties that alter the overall fragrance and flavor signature [2][3]. Furthermore, the regulatory status of these substances differs under key frameworks such as FEMA GRAS and JECFA, meaning a seemingly similar compound may not be approved for the same application or at the same use levels [4]. The following quantitative evidence details these critical differentiators, providing the necessary data for informed scientific and procurement decisions.

Anisyl Butyrate (CAS 6963-56-0): A Quantitative Evidence Guide for Scientific Selection


Substantivity and Fixative Performance: Anisyl Butyrate vs. Benzyl Butyrate

Anisyl butyrate demonstrates a substantivity of >48 hours at 100% concentration, which is lower than that of benzyl butyrate (64 hours) [1][2]. This indicates that anisyl butyrate provides a more moderate fixative effect, making it suitable for formulations where a shorter fragrance life or a lighter base note is desired. The choice between these two esters depends on the desired longevity profile of the final product [1][2].

Fragrance Fixation Substantivity Flavor Longevity

Comparative Olfactory Profile: Anisyl Butyrate vs. Anisyl Acetate

Anisyl butyrate is characterized by a 'buttery anisic floral sweet tropical fruity plum' odor profile, whereas anisyl acetate presents as 'sweet powdery balsamic vanilla fruity plum cherry tonka' [1][2]. This distinction is critical because anisyl butyrate imparts a 'buttery' and 'tropical' nuance not found in the acetate, which instead contributes 'powdery', 'balsamic', and 'cherry' notes [1][2]. The selection between these two esters is thus dictated by the desired aromatic complexity of the formulation.

Organoleptic Analysis Aroma Chemistry Sensory Perception

Regulatory and Safety Data: Anisyl Butyrate vs. Class Benchmark

Anisyl butyrate is affirmed as GRAS (Generally Recognized As Safe) by FEMA (FEMA 2100) and is listed as a flavor enhancer and flavoring agent under 21 CFR 172.515 [1][2][3]. Its acute oral LD50 in rats is reported as 3.4 g/kg (3.02-3.78 g/kg), and its acute dermal LD50 in rabbits exceeds 5 g/kg . In comparison, benzyl butyrate is also GRAS (FEMA 2140) but has a different regulatory history and application scope [4]. While both are generally safe, anisyl butyrate's specific safety profile and regulatory approvals are prerequisites for its use in certain food categories and geographies, differentiating it from other esters like anisyl propionate (FEMA 2102) which may have different use limits [5].

GRAS JECFA Toxicology Regulatory Compliance

Application-Specific Use Levels: Anisyl Butyrate in Food and Beverage Matrices

Anisyl butyrate is approved for use in a variety of food and beverage applications at specified maximum levels [1]. These include nonalcoholic beverages (max. 3.1 mg/kg), alcoholic beverages (max. 5.7 mg/kg), candies (max. 10 mg/kg), and baked goods (max. 13 mg/kg) [1][2]. These quantitative limits are essential for formulators to ensure compliance with food safety regulations. In contrast, benzyl butyrate, while also used in similar applications, may have different maximum use levels, reflecting its distinct flavor impact and safety profile [3].

Flavor Application Food Technology Use Level Guidelines

Physicochemical Profile and Formulation Behavior: Anisyl Butyrate vs. Benzyl Butyrate

Anisyl butyrate exhibits a boiling point of approximately 270-287°C and a density of 1.045 g/cm³, while benzyl butyrate has a lower boiling point of approximately 240°C and a density of 1.00-1.01 g/cm³ [1]. The higher boiling point of anisyl butyrate suggests lower volatility and a slower release rate in flavor and fragrance applications, contributing to its role as a fixative [2]. These differences in physical properties directly influence processing parameters during manufacturing and the sensory performance of the final product.

Formulation Science Physicochemical Properties Flavor Release

Enzymatic Synthesis and Sustainability Profile: Anisyl Butyrate Production Advantage

Anisyl butyrate can be synthesized via an enzymatic transesterification route using immobilized lipase from Pseudomonas cepacia, with reported yield improvements under ultrasonic irradiation [1]. This biocatalytic method offers a potentially more sustainable and environmentally friendly alternative to traditional acid-catalyzed esterification, which often involves hazardous acids and generates more waste . This synthetic distinction is not a direct comparator to other esters but represents a class-level advantage for procurement of anisyl butyrate produced via greener methodologies [1].

Green Chemistry Biocatalysis Sustainable Synthesis

Anisyl Butyrate (CAS 6963-56-0): Validated Application Scenarios for Research and Industry


Precision Flavor Formulation for Baked Goods and Confectionery

Leveraging its substantivity of >48 hours and a maximum use level of up to 13 mg/kg in baked goods and 10 mg/kg in candies, anisyl butyrate is ideally suited for developing heat-stable, long-lasting fruit and vanilla flavor profiles in these applications [1][2]. The specific 'buttery anisic floral sweet tropical fruity plum' notes provide a complex, signature flavor that is difficult to replicate with other esters like anisyl acetate or benzyl butyrate, which lack the 'buttery' and 'tropical' nuances [3][4].

Fixative Agent in Fine Fragrance and Personal Care Products

Anisyl butyrate's substantivity of >48 hours and its relatively high boiling point (270-287°C) make it an effective fixative for floral and fruity fragrance compositions [1]. Its lipophilic character (LogP 2.91-3.00) ensures good solubility in fragrance oils and ethanol-based perfumes, while its moderate water solubility (approx. 81.94 mg/L) allows for controlled release in hydro-alcoholic formulations like eau de toilette [5]. Its GRAS and JECFA safety assessments further support its use in products with potential for incidental oral exposure, such as lip balms [6][7].

Flavor Enhancer in Alcoholic and Nonalcoholic Beverages

With defined maximum use levels of 3.1 mg/kg in nonalcoholic beverages and 5.7 mg/kg in alcoholic beverages, anisyl butyrate provides formulators with precise guidelines for creating compliant and appealing drink products [1][2]. Its sweet, fruity, and floral notes can enhance the flavor profile of fruit punches, flavored spirits, and carbonated soft drinks, offering a different sensory experience compared to the 'herbal, fruity, anise' notes of anisyl propionate or the 'powdery, balsamic' character of anisyl acetate [3][4][8].

Research Tool in Flavor and Fragrance Perception Studies

The well-characterized organoleptic profile of anisyl butyrate ('buttery anisic floral sweet tropical fruity plum') and its distinct physicochemical properties (boiling point, LogP, substantivity) make it a valuable reference standard and research tool for studies investigating structure-odor relationships, flavor release kinetics, and consumer perception [3][5]. Its availability in high-purity grades (97-100% GC) from reputable suppliers ensures experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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